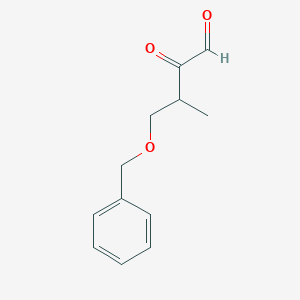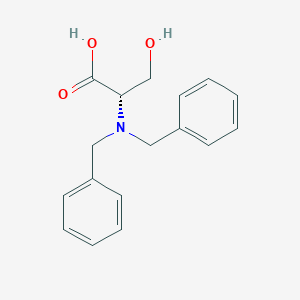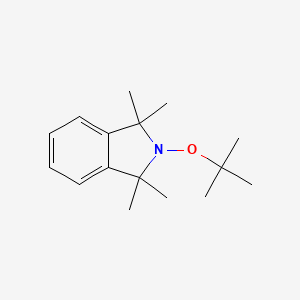
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system with multiple substituents, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of 1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoindole derivatives with tert-butyl alcohol under specific conditions to introduce the 1,1-dimethylethoxy group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.
Análisis De Reacciones Químicas
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoindole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 2-position, where the 1,1-dimethylethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- can be compared with other isoindole derivatives, such as:
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl-: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl-:
The uniqueness of 1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
93524-81-3 |
|---|---|
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethyl-2-[(2-methylpropan-2-yl)oxy]isoindole |
InChI |
InChI=1S/C16H25NO/c1-14(2,3)18-17-15(4,5)12-10-8-9-11-13(12)16(17,6)7/h8-11H,1-7H3 |
Clave InChI |
NJXGTTKYTWKMAA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(N1OC(C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
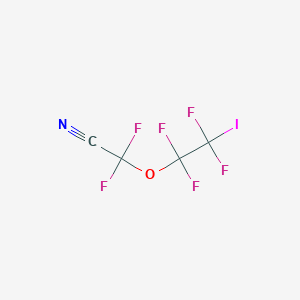


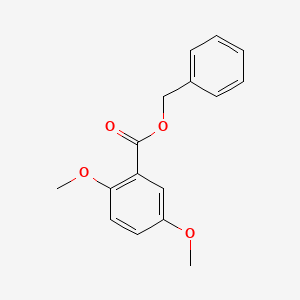
![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)
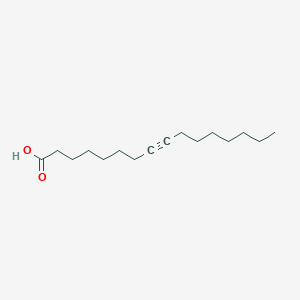

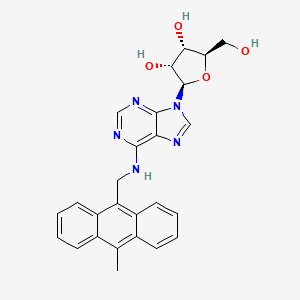
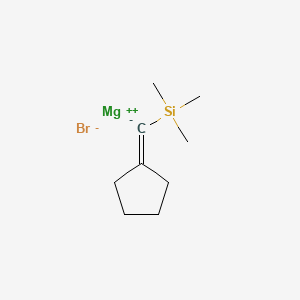
![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)
![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)
